4-(propan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide
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Overview
Description
4-(PROPAN-2-YL)-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZENE-1-SULFONAMIDE is a sulfonamide derivative known for its potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a sulfonamide group, a sulfamoylphenyl group, and a propan-2-yl group. Its unique chemical properties make it a subject of interest in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(PROPAN-2-YL)-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the sulfonation of benzene derivatives followed by the introduction of the sulfamoylphenyl and propan-2-yl groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are common to obtain the final product with the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(PROPAN-2-YL)-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfonamide group, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfamoylphenyl group, altering its chemical structure.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(PROPAN-2-YL)-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(PROPAN-2-YL)-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, disrupting metabolic pathways. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(PROPAN-2-YL)BENZENE-1-SULFONIC ACID: Shares the propan-2-yl and sulfonic acid groups but lacks the sulfamoylphenyl group.
N-(4-SULFAMOYLPHENYL)ETHYL)BENZENE-1-SULFONAMIDE: Contains the sulfamoylphenyl and sulfonamide groups but lacks the propan-2-yl group.
Uniqueness
4-(PROPAN-2-YL)-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H22N2O4S2 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
4-[2-[(4-propan-2-ylphenyl)sulfonylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C17H22N2O4S2/c1-13(2)15-5-9-17(10-6-15)25(22,23)19-12-11-14-3-7-16(8-4-14)24(18,20)21/h3-10,13,19H,11-12H2,1-2H3,(H2,18,20,21) |
InChI Key |
BHRKWARSCQWUEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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